Trifluridine

Catalog No.
S545855
CAS No.
70-00-8
M.F
C10H11F3N2O5
M. Wt
296.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluridine

CAS Number

70-00-8

Product Name

Trifluridine

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

Molecular Formula

C10H11F3N2O5

Molecular Weight

296.20 g/mol

InChI

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1

InChI Key

VSQQQLOSPVPRAZ-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

Solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Soluble
6.69e+00 g/L

Synonyms

2'-deoxy-5-(trifluoromethyl)uridine, 5 Trifluoromethyl 2' deoxyuridine, 5-Trifluoromethyl-2'-deoxyuridine, TFT Ophtiole, Triflumann, Trifluoridine, Trifluorothymidine, Trifluridine, Viromidin, Virophta, Viroptic

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

Description

The exact mass of the compound Trifluorothymidine is 296.06201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solublein water, 1.56x10+4 mg/l at 25 °c (est)6.69e+00 g/l>44.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 529182. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. It belongs to the ontological category of pyrimidine 2'-deoxyribonucleoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Trifluridine is a fluorinated pyrimidine nucleoside, specifically a modified form of deoxyuridine, characterized by the presence of three fluorine atoms on the carbon atom at the 5-position of the uracil ring. Its chemical formula is C10H11F3N2O5C_{10}H_{11}F_3N_2O_5 with a molar mass of approximately 296.20 g/mol . Trifluridine is primarily utilized in ophthalmic formulations as an antiviral agent against herpes simplex virus types 1 and 2, and it has been the treatment of choice for epithelial keratitis due to its high efficacy and low cross-toxicity with other antiviral agents .

TFT is generally well-tolerated when used topically as eye drops for antiviral treatment []. However, potential side effects include ocular irritation, burning sensation, and punctate keratitis [].

Mechanism of Action

TFT functions by mimicking the natural nucleoside thymidine, a building block of DNA. When a virus infects a cell, it hijacks the cell's machinery to produce its own viral DNA. TFT gets incorporated into the viral DNA during replication, but unlike thymidine, it lacks the necessary functional group for further chain elongation. This disrupts the viral DNA synthesis and ultimately hinders viral replication [1].

Studies have shown TFT to be effective against various herpesviruses, including herpes simplex virus (HSV) types 1 and 2, cytomegalovirus (CMV), and varicella-zoster virus (VZV) [1, 2].

[1] Foye's Principles of Medicinal Chemistry [2] Practical Management of Pediatric Ocular Disorders and Strabismus:

Research on Drug Development

TFT research focuses on developing it as a potential therapeutic agent for various herpesvirus infections. Studies investigate its efficacy, dosage optimization, and potential combination therapies with other antiviral drugs to overcome resistance [3].

[3] Cumulated Index Medicus

Research on Viral Resistance

A significant challenge in antiviral research is the emergence of drug-resistant viral strains. Research investigates the potential for TFT resistance development in herpesviruses. Studies aim to identify mutations that confer resistance and develop strategies to mitigate this risk [4].

[4] Nature

Trifluridine undergoes several key reactions in biological systems:

  • Phosphorylation: Once inside cells, trifluridine is phosphorylated by thymidine kinase to form trifluridine monophosphate, which can further be phosphorylated to its triphosphate form .
  • Incorporation into DNA: The triphosphate form competes with thymidine triphosphate for incorporation into viral DNA, leading to defective viral replication due to incorrect base pairing caused by the fluorinated structure .
  • Inhibition of Thymidylate Synthase: Trifluridine monophosphate irreversibly inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, thereby affecting both viral and cellular DNA replication .

Trifluridine exhibits significant antiviral activity, particularly against herpes simplex viruses. It is effective in treating both primary keratoconjunctivitis and recurrent epithelial keratitis, achieving cure rates exceeding 90% in clinical settings . The mechanism involves incorporation into viral DNA, resulting in faulty replication and increased mutation rates. Additionally, trifluridine has demonstrated antitumor activity through similar mechanisms that disrupt DNA synthesis in cancer cells .

The synthesis of trifluridine can be achieved through various methods:

  • Free Radical Reactions: One method involves the reaction of uridine with Togni's reagent under free radical conditions, which introduces trifluoromethyl groups into the nucleoside structure .
  • Chemical Modifications: Other approaches may include modifications of existing nucleosides or direct synthesis from simpler precursors using fluorination agents.

Trifluridine is primarily used in ophthalmology as an antiviral treatment. Its applications include:

  • Topical Ophthalmic Solutions: Used for treating infections caused by herpes simplex viruses.
  • Anticancer Treatments: In combination therapies for certain cancers, particularly when used with thymidine phosphorylase inhibitors like tipiracil to enhance bioavailability .

Trifluridine interacts with several biological transporters and enzymes:

  • Transporters: It utilizes concentrative nucleoside transporter 1 and equilibrative nucleoside transporters 1 and 2 for cellular uptake .
  • Metabolism: The drug is primarily metabolized by thymidine phosphorylase to form inactive metabolites such as 5-trifluoromethyl-uracil .
  • Drug Interactions: Due to its mechanism of action, trifluridine can interact with other drugs that affect nucleotide metabolism or utilize similar transport pathways.

Several compounds share structural or functional similarities with trifluridine:

Compound NameStructure SimilarityPrimary UseUnique Features
IdoxuridineNucleoside analogueAntiviral (herpes simplex)Less effective against resistant strains
VidarabineNucleoside analogueAntiviral (herpes simplex)Higher toxicity; less selective for viral DNA
AcyclovirNucleoside analogueAntiviral (herpes simplex)Requires phosphorylation for activation
GemcitabineNucleoside analogueAnticancerPrimarily used in cancer therapy; different target

Trifluridine's unique trifluoromethyl group distinguishes it from these compounds, enhancing its binding affinity to viral DNA polymerases while minimizing systemic absorption and toxicity during topical application .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from ethyl acetate

XLogP3

-0.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

296.06200594 g/mol

Monoisotopic Mass

296.06200594 g/mol

Heavy Atom Count

20

LogP

-0.46
-0.46 (LogP)
log Kow = -0.46
-0.7

Decomposition

When heated to decomposition, material emits toxic fumes of /hydrogen fluoride/ and /nitrogen oxides/.

Appearance

Solid powder

Melting Point

186-189
186-189 °C
186 - 189 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RMW9V5RW38

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (95.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

As a standalone product, trifluridine is used for the ophthalmic treatment of primay keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus, types 1 and 2. Trifluridine is also available as a combination product with [tipiracil], which is indicated either alone or in combination with [bevacizumab] for the treatment of adult patients with metastatic colorectal cancer who have been previously treated with fluoropyrimidine-, oxaliplatin- and irinotecan-based chemotherapy, an anti-VEGF biological therapy, and if RAS wild-type, an anti-EGFR therapy. This combination product is also used for adult patients with metastatic gastric or gastroesophageal junction adenocarcinoma and were previously treated with at least two prior lines of chemotherapy that included a fluoropyrimidine, a platinum, either a taxane or irinotecan, and if appropriate, HER2/neu-targeted therapy.
FDA Label

Livertox Summary

Trifluridine/tipiracil is the combination of an antineoplastic pyrimidine analogue (trifluridine) with an inhibitor of its metabolism (tipiracil) that is used in the therapy of refractory, metastatic colorectal cancer. Trifluridine/tipiracil is associated with a low rate of transient serum enzyme elevations during therapy, but has not been implicated in cases of clinically apparent acute liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Trifluridine Ophthalmic Solution is indicated for the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus, types 1 and 2. /Included in US product label/
Trifluridine is also effective in the treatment of epithelial keratitis that has not responded clinically to the topical administration of idoxuridine or when ocular toxicity or hypersensitivity to idoxuridine has occurred. In a smaller number of patients found to be resistant to topical vidarabine, trifluridine was also effective.

Pharmacology

Trifluridine exhibits an antiviral effect against herpes simplex virus, types 1 and 2 and vacciniavirus both in vitro and in vivo [A35271]. Some strains of adenovirus that contribute to the pathology of keratoconjunctivitis were shown to be susceptible to trifluridine _in vitro_ [A35271]. While there is evidence from a study that cross-resistance may develop between trifluridine and [idoxuridine] or [vidarabine], trifluridine was shown to effective in treating dendritic ulcers in patients with herpetic keratitis who are unresponsive to [idoxuridine] or [vidarabine] based on the results from masked comparative trials [A35271]. In nonclinical studies, trifluridine/tipiracil hydrochloride demonstrated antitumour activity against both 5-fluorouracil (5-FU) sensitive and resistant colorectal cancer cell lines [F649]. The cytotoxic activity of trifluridine and tipiracil against several human tumour xenografts show high correlation with the amount of trifluridine incorporated into DNA, indicating that the primary mechanism of action of trifluridine involves the direct incorporation into the cancer cell DNA [F649]. Trifluridine and tipiracil demonstrated anti-tumor activity against KRAS wild-type and mutant human colorectal cancer xenografts in mice [FDA Label]. In clinical studies comprised of patients with previously treated metastatic colorectal cancer, treatment of trifluridine in combination with tipiracil in addition to best supportive care over a 5- or 7-month period resulted in increased progression-free survival (PFS), overall response rate (ORR) and disease control rate (DCR) compared to placebo [F649]. In an open-label study, administration of trifluridine at the recommended dosage in patients with advanced solid tumors had no clinically relevant effect on QT/QTc prolongation compared with placebo [FDA Label]. Two out of 48 patients displayed had QTc greater than 500 msec and 1 of 42 patients (2.4%) had a QTc increase from baseline greater than 60 msec [FDA Label].
Trifluridine is a fluorinated thymidine analog with potential antineoplastic activity. Trifluridine is incorporated into DNA and inhibits thymidylate synthase, resulting in inhibition of DNA synthesis, inhibition of protein synthesis, and apoptosis. This agent also exhibits antiviral activity. (NCI04)

MeSH Pharmacological Classification

Antimetabolites

ATC Code

L01BC
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AD - Antivirals
S01AD02 - Trifluridine

Mechanism of Action

The mechanism of action of trifluridine as an antiviral agent has not been fully elucidated, but appears to involve the inhibition of viral replication. Trifluridine gets incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate. Trifluridine also mediates antineoplastic activities via this mechanism; following uptake into cancer cells, trifluridine is rapidly phosphorylated by thymidine kinase to its active monophosphate form. Subsequent phosphorylation produces trifluridine triphosphate, which is readily incorporated into the DNA of tumour cells in place of thymidine bases to perturb DNA function, DNA synthesis, and tumour cell proliferation. As trifluridine is subject to rapid degradation by TPase and readily metabolised by a first-pass effect following oral administration, tipiracil is added in the antineoplastic combination product as an inhibitor of TPase to increase the bioavailability of trifluridine. Trifluridine monophosphate also reversibly inhibits thymidylate synthetase (TS), an enzyme that is necessary for DNA synthesis and which levels are shown to be elevated different cancer cell lines. Up-regulation of the expression of the TS enzyme may also lead to the resistance to antineoplastic therapies, such as 5-fluorouracil (5-FU). [A35289 However, this inhibitory effect is not considered to be sufficient enough to fully contribute to the cytotoxicity in cancer cells.
Trifluridine is a fluorinated pyrimidine nucleoside with in vitro and in vivo activity against herpes simplex virus, types 1 and 2 and vacciniavirus. Some strains of adenovirus are also inhibited in vitro. ...Trifluridine interferes with DNA synthesis in cultured mammalian cells. However, its antiviral mechanism of action is not completely known
The exact mechanism of antiviral activity of trifluridine has not been fully elucidated, but appears to involve inhibition of viral replication. Trifluridine, instead of thymidine, is incorporated into viral DNA during replication which results in the formation of defective proteins and an increased mutation rate. Trifluridine also reversibly inhibits thymidylate synthetase, an enzyme required for DNA synthesis.
Trifluridine has shown antiviral activity in vitro and in vivo against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The drug is active in vitro against vaccinia virus and has shown in vivo activity in the treatment of vaccinia keratitis in rabbits. Trifluridine also has shown antiviral activity in cell culture against some strains of adenovirus. Trifluridine is inactive against bacteria, fungi, and Chlamydia.

Vapor Pressure

2.52X10-13 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

70-00-8

Absorption Distribution and Excretion

After oral administration of LONSURF with [14C]-trifluridine, at least 57% of the administered trifluridine was absorbed. Following a single dose of LONSURF (35 mg/m2) in patients with advanced solid tumors, the mean times to peak plasma concentrations (Tmax) of trifluridine was around 2 hours. Trifluridine area under the concentration-time curve from time 0 to the last measurable concentration (AUC0-last) was approximately 3-fold higher and maximum concentration (Cmax) was approximately 2-fold higher after multiple dose administration (twice daily for 5 days a week with 2 days rest for 2 weeks followed by a 14-day rest, repeated every 4 weeks) than after single-dose administration. Following a single oral administration of LONSURF at 35 mg/m2 in patients with cancer, the mean time to peak plasma concentration (Tmax) of trifluridine was around 2 hours. For the ophthalmic formulation, systemic absorption appears to be negligible. A standardized high-fat, high-calorie meal decreased trifluridine Cmax by approximately 40% but did not change trifluridine AUC compared to those in a fasting state in patients with cancer following administration of a single dose of LONSURF 35 mg/m2. In a dose finding study (15 to 35 mg/m2 twice daily), the AUC from time 0 to 10 hours (AUC0-10) of trifluridine tended to increase more than expected based on the increase in dose.
After single oral administration of LONSURF (60 mg) with [14C]-trifluridine, the total cumulative excretion of radioactivity was 60% of the administered dose. The majority of recovered radioactivity was eliminated into urine (55% of the dose) as FTY and trifluridine glucuronide isomers within 24 hours and the excretion into feces and expired air was <3% for both. The unchanged trifluridine was <3% of administered dose recovered in the urine and feces.
Following a single dose of LONSURF (35 mg/m2) in patients with advanced solid tumours, the apparent volume of distribution (Vd/F) for trifluridine was 21 L.
Following a single dose of LONSURF (35 mg/m2) in patients with advanced solid tumours, the oral clearance (CL/F) for trifluridine was 10.5 L/hr.
Following topical application of trifluridine to the eye, the drug penetrates the cornea and can be detected in the aqueous humor.
Systemic absorption following ocular application of trifluridine appears to be negligible. In one study in healthy individuals, topical application of trifluridine 1% ophthalmic solution to the eyes 7 times daily for 14 consecutive days did not result in detectable serum concentrations of trifluridine or 5-carboxy-2'-deoxyuridine.
During in vitro studies using excised rabbit corneas, the major metabolite of trifluridine, 5-carboxy-2'-deoxyuridine, was found on the endothelial side of the cornea in addition to the parent compound; however, detectable levels of the metabolite have not been found in the aqueous humor in humans.
It is unlikely that trifluridine is excreted in human milk after ophthalmic instillation of trifluridine because of the relatively small dosage (

Metabolism Metabolites

Trifluridine is not metabolized by cytochrome P450 (CYP) enzymes. Trifluridine is mainly eliminated by metabolism via thymidine phosphorylase to form an inactive metabolite, 5-(trifluoromethyl) uracil (FTY). No other major metabolites were detected in plasma or urine. Other minor metabolites, such as 5-carboxy-2'-deoxyuridine found on the endothelial side of the cornea or 5-carboxyuraci, were also detected, but only at low or trace level in plasma and urine.
The major metabolite of trifluridine (5-carboxy-2'-deoxyuridine appears) to have some antiviral activity but substantially less than that of the parent drug.
19F NMR spectroscopy has been used to study further the metabolism of 5-trifluoromethyl-2'-deoxyuridine (trifluridine; F3TdR). The synthesis and characterization of alpha-trifluoromethyl-beta-alanyl glycine (F3MBAG), a putative new metabolite of F3TdR, are now reported. This study describes ex vivo and in vivo detection of F3MBAG and other previously reported metabolites of trifluridine, using 19F NMR spectroscopy, in male BALB/C mice bearing EMT-6 tumors. A parallel 19F NMR spectroscopic study was also performed on rats dosed with F3TdR, to observe the qualitative pattern of F3TdR metabolism in another species. Unexpectedly, 5-trifluoromethyl-5,6-dihydroxyuracil (DOHF3T), alpha-trifluoromethyl-beta-ureidopropionic acid (F3MUPA) and fluoride, which result from the metabolic degradation of F3TdR and which were detected in various biological samples from mice dosed with F3TdR, could not be identified in rat urine or in homogenized tissue extracts. The presence of these metabolites in intact tissues is uncertain since in this study 19F NMR spectroscopy of these samples always displayed a broad resonance "hump" across the range of chemical shifts that would encompass these metabolites. No clear explanation for the loss of spectroscopic resolution in this region has been rationalized. N-Carboxy-alpha-trifluoromethyl-beta-alanine (F3MBA-CO2), alpha-trifluoromethyl-beta-alanyl alanine (F3MBAA) and N-acetyl-alpha-trifluoromethyl-beta-alanine (Ac-F3MBA) were synthesized and characterized, but were not detected as metabolites in any of the biological specimens examined.

Wikipedia

Trifluridine
Heme_A

Drug Warnings

Trifluridine 1% ophthalmic solution is contraindicated in patients who have chemical intolerance or are hypersensitive to the drug or any ingredient in the formulation.
Trifluridine should be used only under the close supervision of an ophthalmologist. In addition, the recommended dosage and frequency of administration should not be exceeded.
If trifluridine is used in smallpox vaccinees who have vaccinia lesions on or near the eyelid for prophylaxis to prevent extension of vaccinia infection to the conjunctiva or cornea, the potential benefit of the drug should be balanced against the minimal but potential risk of drug toxicity and of introducing the virus into the eye by frequent manipulation.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For more Drug Warnings (Complete) data for Trifluridine (8 total), please visit the HSDB record page.

Biological Half Life

After administration of LONSURF 35 mg/m2, the mean elimination and steady-state half-life (t1/2) of trifluridine was 1.4 hours and 2.1 hours respectively. For the ophthalmic formulation, the half-life is significantly shorter, approximately only 12 minutes.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Synthesis: prepared by treatment of 5-trifluoromethyluracil with a bacterial enzyme.
Preparation ... C. Heidelberger, United States of America 3201387 (1965 to US Dept HEW)

General Manufacturing Information

Trifluridine, a fluorinated pyrimidine nucleoside, is structurally related to idoxuridine (no longer commercially available in the US) and thymidine. Trifluridine differs structurally from thymidine in the presence of 3 fluorine atoms in place of 3 hydrogen atoms in the methyl group of the latter compound.

Storage Conditions

Store under refrigeration 2-8 °C (36-46 °F).
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Dates

Modify: 2023-08-15
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548483/ PubMed PMID: 31643802.
2: Kang C, Dhillon S, Deeks ED. Trifluridine/Tipiracil: A Review in Metastatic Gastric Cancer. Drugs. 2019 Sep;79(14):1583-1590. doi: 10.1007/s40265-019-01195-w. Review. Erratum in: Drugs. 2019 Sep 18;:. PubMed PMID: 31489588; PubMed Central PMCID: PMC6751145.
3: Trifluridine/tipiracil for colorectal cancer. Aust Prescr. 2018 Oct;41(5):171. doi: 10.18773/austprescr.2018.053. Epub 2018 Sep 11. Review. PubMed PMID: 30410217; PubMed Central PMCID: PMC6202293.
4: Vaflard P, Ederhy S, Torregrosa C, André T, Cohen R, Lopez-Trabada D. [Fluoropyrimidines cardiac toxicity: 5-fluorouracil, capecitabine, compound S-1 and trifluridine/tipiracil]. Bull Cancer. 2018 Jul - Aug;105(7-8):707-719. doi: 10.1016/j.bulcan.2018.05.005. Epub 2018 Jun 28. Review. French. PubMed PMID: 29960638.
5: Martinez-Perez J, Riesco-Martinez MC, Garcia-Carbonero R. The safety of trifluridine and tipiracil for the treatment of metastatic colorectal cancer. Expert Opin Drug Saf. 2018 Jun;17(6):643-650. doi: 10.1080/14740338.2018.1475557. Epub 2018 May 23. Review. PubMed PMID: 29745737.
6: Peeters M, Cervantes A, Moreno Vera S, Taieb J. Trifluridine/tipiracil: an emerging strategy for the management of gastrointestinal cancers. Future Oncol. 2018 Jul;14(16):1629-1645. doi: 10.2217/fon-2018-0147. Epub 2018 Apr 27. Review. PubMed PMID: 29701076.
7: Ramaekers BLT, Wolff R, van Giessen A, Pouwels X, Fayter D, Lang S, Armstrong N, Worthy G, Duffy S, Kleijnen J, Joore MA. Trifluridine-Tipiracil for Previously Treated Metastatic Colorectal Cancer: An Evidence Review Group Perspective of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Mar;36(3):285-288. doi: 10.1007/s40273-017-0591-4. Review. PubMed PMID: 29177842; PubMed Central PMCID: PMC5834593.
8: Puthiamadathil JM, Weinberg BA. Emerging combination therapies for metastatic colorectal cancer - impact of trifluridine/tipiracil. Cancer Manag Res. 2017 Oct 3;9:461-469. doi: 10.2147/CMAR.S113320. eCollection 2017. Review. PubMed PMID: 29056855; PubMed Central PMCID: PMC5635852.
9: Sunakawa Y, Izawa N, Mizukami T, Horie Y, Hirakawa M, Arai H, Ogura T, Tsuda T, Nakajima TE. Profile of trifluridine/tipiracil hydrochloride in the treatment of metastatic colorectal cancer: efficacy, safety, and place in therapy. Onco Targets Ther. 2017 Sep 15;10:4599-4605. doi: 10.2147/OTT.S106101. eCollection 2017. Review. PubMed PMID: 28979148; PubMed Central PMCID: PMC5608085.
10: White T, Larson H, Minnella A, Hochster HS. Metastatic Colorectal Cancer: Management With Trifluridine/Tipiracil
. Clin J Oncol Nurs. 2017 Apr 1;21(2):E30-E37. doi: 10.1188/17.CJON.E30-E37. Review. PubMed PMID: 28315543.
11: Lee JJ, Chu E. Adherence, Dosing, and Managing Toxicities With Trifluridine/Tipiracil (TAS-102). Clin Colorectal Cancer. 2017 Jun;16(2):85-92. doi: 10.1016/j.clcc.2017.01.003. Epub 2017 Jan 25. Review. PubMed PMID: 28242161; PubMed Central PMCID: PMC5743195.
12: Burness CB, Duggan ST. Trifluridine/Tipiracil: A Review in Metastatic Colorectal Cancer. Drugs. 2016 Sep;76(14):1393-402. doi: 10.1007/s40265-016-0633-9. Review. PubMed PMID: 27568360.
13: Weinberg BA, Marshall JL, Salem ME. Trifluridine/tipiracil and regorafenib: new weapons in the war against metastatic colorectal cancer. Clin Adv Hematol Oncol. 2016 Aug;14(8):630-8. Review. PubMed PMID: 27487107.
14: Jeffers KD. Trifluridine/Tipiracil: Old Drug, New Tricks. J Adv Pract Oncol. 2016 May-Jun;7(4):449-453. Epub 2016 May 1. Review. PubMed PMID: 29226002; PubMed Central PMCID: PMC5679033.
15: Kitao H, Matsuoka K, Iimori M, Tokunaga E, Saeki H, Oki E, Miyamoto Y, Baba H, Maehara Y. [Antitumor Molecular Mechanism of Trifluridine and Tipiracil Hydrochloride (TAS-102: TFTD)]. Gan To Kagaku Ryoho. 2016 Jan;43(1):8-14. Review. Japanese. PubMed PMID: 26809521.
16: Carmine AA, Brogden RN, Heel RC, Speight TM, Avery GS. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections. Drugs. 1982 May;23(5):329-53. Review. PubMed PMID: 6284470.

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